molecular formula C22H23ClN4O5S B2408123 (E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide CAS No. 662161-41-3

(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide

Cat. No.: B2408123
CAS No.: 662161-41-3
M. Wt: 490.96
InChI Key: ZSBNODKXGZHKCW-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and oncology research. Its molecular structure integrates a benzodioxole chlorophenyl hydrazone moiety, a feature commonly associated with kinase inhibitory activity, and a benzisothiazole dioxide (saccharin) derivative, known to confer favorable physicochemical properties. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates its core scaffold is designed to target key oncogenic signaling pathways, such as those involving Receptor Tyrosine Kinases (RTKs) , which are critical for cell proliferation, differentiation, and survival. By modulating these pathways, the compound can induce apoptosis (programmed cell death) and inhibit uncontrolled cell growth in various cancer cell lines. Its primary research value lies in its utility as a chemical probe to elucidate the mechanisms of tumorigenesis and to validate new molecular targets for anticancer drug discovery. Furthermore, its well-defined (E)-stereochemistry around the hydrazone bond is crucial for its specific three-dimensional interaction with target proteins, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing next-generation therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-tert-butyl-3-[[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O5S/c1-22(2,3)25-20(28)8-9-27(21-15-6-4-5-7-19(15)33(29,30)26-21)24-12-14-10-17-18(11-16(14)23)32-13-31-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,25,28)/b24-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBNODKXGZHKCW-WYMPLXKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC4=C(C=C3Cl)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC4=C(C=C3Cl)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure

The compound features a complex structure that contributes to its biological activity. The presence of hydrazine and dioxole moieties is particularly significant in influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of certain derivatives against clinical strains of Staphylococcus aureus and Enterococcus sp., indicating that structural modifications can enhance antibacterial activity significantly .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEnterococcus faecalis16 µg/mL
Compound CMRSA4 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. The compound exhibited significant cytotoxicity against several cancer cell lines including HeLa and MCF-7 with IC50 values ranging from 8.49 to 62.84 µg/mL .

Table 2: Anticancer Activity

Cell LineIC50 (µg/mL)Remarks
HeLa10.0High sensitivity
MCF-711.20Moderate sensitivity
SKOV-37.87Most sensitive

Antioxidant Activity

Antioxidant assays have shown that the compound possesses considerable free radical scavenging ability. Its derivatives were tested for their capacity to inhibit oxidative stress markers, confirming their potential as antioxidant agents .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of compounds related to this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various derivatives and tested them against a panel of bacterial strains. Results indicated that modifications at the hydrazine moiety significantly enhanced antimicrobial activity against resistant strains.
  • Evaluation of Anticancer Properties :
    • A comparative study on the activity of similar hydrazone derivatives revealed that those with electron-withdrawing groups showed improved cytotoxicity against breast cancer cells compared to their parent compounds.

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve high yields and purity?

To optimize synthesis, prioritize precise control of reaction conditions:

  • Temperature : Maintain 0–5°C during exothermic steps (e.g., acylation) to minimize side reactions .
  • Solvents : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactant solubility and reaction homogeneity .
  • Catalysts : Employ triethylamine or Hunig’s base to neutralize acidic byproducts and accelerate coupling reactions .
  • Purification : Use silica gel chromatography or recrystallization to isolate the product, monitored by TLC (Rf tracking) or HPLC (peak purity >95%) .

Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?

  • NMR Spectroscopy : Assign peaks for diagnostic protons (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons in benzo[d]dioxol at 6.5–7.5 ppm) to verify substituent positions .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical mass ±2 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at λ = 254 nm .

Basic: How should researchers assess the compound’s stability under various storage conditions?

  • Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC .
  • Light Sensitivity : Store aliquots in amber vials under inert gas (N2/Ar) to prevent photolytic cleavage of the hydrazinyl bond .
  • Solution Stability : Prepare stock solutions in DMSO-d6 and track NMR spectral changes over 72 hours to detect hydrolysis .

Advanced: What methodologies elucidate reaction mechanisms for hydrazinyl and benzodioxol moiety formation?

  • Isotopic Labeling : Use 15N-labeled hydrazine precursors to track bond formation via 15N NMR .
  • Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to model transition states during benzodioxol ring closure .
  • Intermediate Trapping : Quench reactions at 50% conversion and isolate intermediates (e.g., Schiff bases) via flash chromatography for structural analysis .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Reproducibility Controls : Standardize assay conditions (e.g., cell line passage number, serum batch) to minimize variability .
  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., HDAC activity) and cell viability (MTT assay) to confirm target specificity .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to datasets from multiple labs, identifying outliers due to solvent impurities or degradation .

Advanced: What strategies establish structure-activity relationships (SAR) for derivatives?

  • Systematic Substitution : Synthesize analogs with modifications at the tert-butyl or chlorobenzo[d]dioxol groups and test bioactivity .
  • Computational Docking : Use AutoDock Vina to predict binding poses with HDAC or kinase targets, correlating docking scores with IC50 values .
  • Pharmacophore Mapping : Overlay active/inactive derivatives in MOE to identify critical hydrogen-bonding or hydrophobic features .

Advanced: How should researchers address discrepancies in spectroscopic data during structural validation?

  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating 1H-13C couplings, especially for crowded aromatic regions .
  • X-ray Crystallography : Grow single crystals (via slow vapor diffusion) to unambiguously confirm stereochemistry of the (E)-configured hydrazinyl group .
  • Cross-Validation : Compare IR spectra (e.g., C=O stretches at ~1680 cm−1) with computational vibrational frequency predictions .

Advanced: What experimental designs mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Implement continuous flow reactors to control exothermic steps (e.g., diazomethane formation) and improve safety .
  • DoE (Design of Experiments) : Use Minitab to optimize variables (temperature, stoichiometry) via a central composite design, maximizing yield while minimizing byproducts .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

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